Distinct Binding Affinity Profile: XD14 Exhibits Preferential BRD4(1) and BRD2(1) Engagement vs. Pan-BET Inhibitors
XD14 displays a unique binding affinity profile across BET family bromodomains, with Kd values of 160 nM for BRD4(1), 170 nM for BRD2(1), and 380 nM for BRD3(1) [1]. This contrasts with the pan-BET inhibitor JQ1, which binds BRD4(1) and BRD4(2) with Kd values of 50 nM and 90 nM respectively [2], and with I-BET762, which binds BRD4(1-477) with a Kd of 55.2 nM and shows less discrimination between BRD2 and BRD3 [3]. XD14's approximately 2.4-fold preference for BRD4(1) and BRD2(1) over BRD3(1) provides a distinct selectivity window not observed with JQ1 or I-BET762.
| Evidence Dimension | Binding affinity (Kd) for BET bromodomains |
|---|---|
| Target Compound Data | BRD4(1): 160 nM; BRD2(1): 170 nM; BRD3(1): 380 nM |
| Comparator Or Baseline | JQ1: BRD4(1) Kd = 50 nM, BRD4(2) Kd = 90 nM; I-BET762: BRD4(1-477) Kd = 55.2 nM, BRD2 Kd = 61.3 nM, BRD3 Kd = 50.5 nM |
| Quantified Difference | XD14 shows 2.4-fold weaker binding to BRD3(1) vs BRD4(1), whereas JQ1 and I-BET762 show more uniform binding across BRD2/3/4 |
| Conditions | KINOMEscan binding assay for XD14; ITC for I-BET762; KINOMEscan/FP for JQ1 |
Why This Matters
Researchers requiring differential modulation of BRD4/BRD2 over BRD3 should select XD14 over pan-BET inhibitors that lack this selectivity window.
- [1] TargetMol. XD14 Product Page. T19935. Binding constants for BRD2, BRD3, BRD4. View Source
- [2] Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature, 468(7327), 1067-1073. JQ1 binding data. View Source
- [3] Nicodeme, E., et al. (2010). Suppression of inflammation by a synthetic histone mimic. Nature, 468(7327), 1119-1123. I-BET762 binding data. View Source
